8-(Azetidin-3-yloxy)-2-methylquinoline
Description
8-(Azetidin-3-yloxy)-2-methylquinoline is a quinoline derivative characterized by a 2-methyl group on the quinoline core and an azetidin-3-yloxy substituent at the 8-position. Azetidine, a four-membered nitrogen-containing heterocycle, introduces conformational strain and unique electronic properties due to its small ring size and basic amine functionality.
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
8-(azetidin-3-yloxy)-2-methylquinoline |
InChI |
InChI=1S/C13H14N2O/c1-9-5-6-10-3-2-4-12(13(10)15-9)16-11-7-14-8-11/h2-6,11,14H,7-8H2,1H3 |
InChI Key |
SMODYTDBQMONTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC3CNC3)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Azetidin-3-yloxy)-2-methylquinoline typically involves the formation of the azetidine ring followed by its attachment to the quinoline core. One common method involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized from azetidin-3-one through a series of reactions, including the Horner–Wadsworth–Emmons reaction and aza-Michael addition.
Attachment to Quinoline: The azetidine ring is then attached to the quinoline core through nucleophilic substitution reactions, often using quinoline derivatives as starting materials.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
8-(Azetidin-3-yloxy)-2-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline compounds .
Scientific Research Applications
Biological and Pharmaceutical Research
The primary application of quinoline derivatives lies in the realm of pharmaceutical research, particularly in the development of drugs targeting metabolic disorders .
CB1 Receptor Inverse Agonists
- Quinoline derivatives, including 8-(Azetidin-3-yloxy)-2-methylquinoline, can be utilized as CB-1 inverse agonists . These agonists are effective for weight loss, glycemic control, and the treatment of cardiovascular risk factors associated with obesity and/or Type II diabetes .
- периферически restricted cannabanoid-1 receptor (CB1 R) inverse agonists aim to selectively inhibit the CB1 R in organs/tissues outside the blood-brain barrier, for example in the liver, adipose tissue, and skeletal muscle, to avoid the adverse effects .
Systemic Lupus Erythematosus (SLE) and Lupus Nephritis
- Selectively substituted quinoline compounds are used as pharmaceutical agents for the treatment of systemic lupus erythematosus (SLE) and lupus nephritis . These compounds act as antagonists or inhibitors for Toll-like receptors (TLR) 7 and 8 .
Related Compounds: 4-(Azetidin-3-yloxy)-6-chloropyrimidine
While not the primary focus, exploring related compounds can provide insight into potential applications. 4-(Azetidin-3-yloxy)-6-chloropyrimidine is a heterocyclic compound with significant biological activities, particularly as an inhibitor of fatty acid amide hydrolase (FAAH).
Biological Activities of 4-(Azetidin-3-yloxy)-6-chloropyrimidine :
- Anti-inflammatory Effects : It may alleviate inflammation-related conditions by increasing endocannabinoid levels.
- Antimicrobial Activity : It shows potential against pathogens such as Staphylococcus aureus and Candida albicans.
- Antitumor Potential : Similar compounds have shown activity against cancer cell lines, indicating a possible role in cancer therapy.
Comparative Analysis with Similar Compounds :
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chloropyrimidine | Chlorine-substituted pyrimidine | Various pharmacological activities |
| Azetidine derivatives | Contain azetidine rings | Anti-inflammatory effects |
| Fatty Acid Amide Hydrolase inhibitors | Diverse structures targeting FAAH | Potential therapeutic agents for pain and inflammation |
Corrosion Inhibition
A related study has demonstrated that some compounds can significantly reduce corrosion rates in certain environments . COMI achieved an inhibition efficiency of 98.42% at a concentration of 80 ppm in 1M HCl .
Mechanism of Action
The mechanism of action of 8-(Azetidin-3-yloxy)-2-methylquinoline involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with biological macromolecules, potentially inhibiting enzymes or binding to receptors. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Structural and Electronic Features
8-Hydroxy-2-methylquinoline ()
- Substituent : 8-hydroxy group.
- Key Properties: Forms O–H···N hydrogen-bonded dimers in the solid state, enhancing crystallinity but limiting solubility in non-polar environments.
- Applications : Serves as a precursor for metal chelation and fluorescence-based sensors, with a quantum yield of 0.004 .
- Contrast : The azetidinyloxy group replaces the hydroxyl, eliminating hydrogen-bonding capacity but introducing basicity and steric bulk, which may improve membrane permeability.
8-(3-Methoxybenzyloxy)-2-methylquinoline ()
- Substituent : 3-Methoxybenzyloxy group.
- Key Properties: Synthesized via nucleophilic substitution of 2-methyl-8-quinolinol with 3-methoxybenzyl bromide. Demonstrates multidrug resistance (MDR)-reversing activity in cancer cells, likely due to P-glycoprotein inhibition.
- Applications: Oxidized to 8-(3-methoxybenzyloxy)quinoline-2-carbaldehyde (Compound 160a), showing potent MDR reversal .
8-(3,5-Dimethylphenyl)-2-methylquinoline 1-oxide ()
- Substituent : 3,5-Dimethylphenyl group via palladium-catalyzed C–H arylation.
- Key Properties : Introduced via advanced synthetic methods, highlighting the versatility of 8-position functionalization.
- Applications : Used in catalytic studies and as intermediates for further derivatization.
Comparison with Other Methods:
- 8-Hydroxyquinoline Derivatives: Often synthesized via hydroxylation or demethylation of methoxy precursors .
- Aryl-Substituted Quinolines: Utilize cross-coupling reactions (e.g., Pd-catalyzed C–H activation) for aryl group introduction .
Biological Activity
8-(Azetidin-3-yloxy)-2-methylquinoline is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles various studies and findings regarding its biological activities, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- CAS Number : 1864060-43-4
- Molecular Formula : C12H12N2O
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In a study assessing its effectiveness against various bacterial strains, it was found to have notable activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 64 µg/mL | Moderate |
| Pseudomonas aeruginosa | 128 µg/mL | Low |
The compound's structure allows it to penetrate bacterial cell walls effectively, disrupting essential cellular processes, which contributes to its antibacterial effects .
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, showing promising results.
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| MCF-7 | 15 | High |
| A549 | 20 | Moderate |
Mechanistically, the compound induces apoptosis in cancer cells through the activation of intrinsic pathways, leading to increased levels of pro-apoptotic proteins .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Modulation : It may modulate receptor activity related to apoptosis, influencing downstream signaling pathways that regulate cell survival and proliferation.
Study on Antimicrobial Resistance
In a comparative study focusing on antibiotic resistance, this compound was evaluated against resistant strains of Staphylococcus aureus. The results indicated that the compound retained efficacy even against strains with known resistance mechanisms, suggesting potential as a therapeutic agent in treating resistant infections .
Evaluation in Cancer Models
In a recent study involving murine models of breast cancer, treatment with this compound resulted in significant tumor reduction compared to control groups. Histological analysis revealed decreased cell proliferation and increased apoptosis in treated tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
